molecular formula C14H25NO3 B1383112 tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1341038-53-6

tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1383112
CAS No.: 1341038-53-6
M. Wt: 255.35 g/mol
InChI Key: SSWIJCQQSRKHQR-UHFFFAOYSA-N
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Description

Tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate is a useful research compound. Its molecular formula is C14H25NO3 and its molecular weight is 255.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate (CAS Number: 1341038-53-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C14H25NO3
  • Molecular Weight : 255.35 g/mol
  • Structure : The compound features a spirocyclic structure which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit promising antimicrobial properties. For instance, derivatives of spiro compounds have shown activity against various bacterial strains, including multidrug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .

CompoundMIC (μg/mL)Target Bacteria
Compound 7a<0.03125 - 0.25Enterococcus faecalis, Enterococcus faecium
Compound 7a1 - 4Klebsiella pneumoniae, Acinetobacter baumannii

The minimum inhibitory concentrations (MICs) suggest that the compound could be a candidate for further development in antibiotic therapies.

Neuropharmacological Effects

The spirocyclic structure of this compound suggests potential activity at neurotransmitter receptors, particularly those related to serotonin pathways. Compounds with similar frameworks have been evaluated for their agonistic effects on the 5-HT1A receptor, indicating possible applications in treating anxiety and depression .

Study on Structure-Activity Relationship (SAR)

A study focused on the synthesis and biological evaluation of various spiro compounds, including tert-butyl 2-hydroxy derivatives, revealed that modifications at the hydroxyl and carboxyl groups significantly influenced their receptor binding affinities and biological activities. The research highlighted that steric effects from the tert-butyl group enhanced solubility and bioavailability, which are critical factors for therapeutic efficacy .

In Vivo Efficacy

In vivo models demonstrated that certain derivatives of spiro compounds exhibited significant antibacterial activity without notable toxicity, suggesting a favorable safety profile for potential therapeutic applications . The efficacy was assessed using mouse models infected with resistant bacterial strains, providing a robust platform for evaluating the clinical relevance of these compounds.

Properties

IUPAC Name

tert-butyl 3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(16)10-14/h11,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWIJCQQSRKHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(C2)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
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tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
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tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
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tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

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